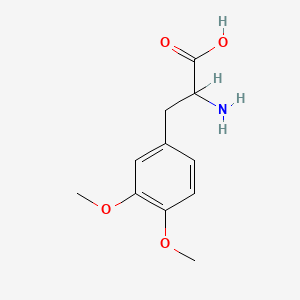

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Description

The exact mass of the compound 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018930 |

Source

|

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-59-4 |

Source

|

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6Z38VT4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

Introduction

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxy-L-phenylalanine or L-DOPA methyl ether, is a synthetically valuable derivative of the amino acid L-DOPA. Its structural modification, the methylation of the catechol hydroxyl groups, imparts altered physicochemical properties that are of significant interest in medicinal chemistry and drug development. This modification can enhance metabolic stability by preventing O-methylation, a major metabolic pathway for L-DOPA, thereby potentially modulating its bioavailability and therapeutic profile. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth protocols and a comparative analysis to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can be approached through several classical and modern synthetic strategies. The choice of route is often a trade-off between factors such as stereochemical control, yield, scalability, and the availability of starting materials.

| Synthetic Route | Starting Material | Key Features | Typical Yield | Stereocontrol | Key Challenges |

| Erlenmeyer-Plöchl Azlactone Synthesis | 3,4-Dimethoxybenzaldehyde | Robust, well-established | 59% (overall for racemic)[1] | Racemic product requiring resolution or subsequent asymmetric modification | Use of acetic anhydride, multi-step process |

| Strecker Synthesis | 3,4-Dimethoxybenzaldehyde | One-pot, convergent | Variable, generally moderate to good | Racemic product, but asymmetric variations exist | Use of toxic cyanides, requires careful handling |

| Enzymatic Synthesis | 3,4-Dimethoxyphenylpyruvate | High stereoselectivity, mild conditions | Up to 95.4% conversion[2] | Excellent (>99% ee)[2] | Substrate availability, enzyme stability and cost |

Synthetic Methodologies and Protocols

Erlenmeyer-Plöchl Azlactone Synthesis

This classical method provides a reliable route to the racemic amino acid. The synthesis proceeds through the formation of an azlactone intermediate from the condensation of an N-acylglycine with an aldehyde.

Mechanism Rationale: The reaction is initiated by the condensation of 3,4-dimethoxybenzaldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride and sodium acetate.[3][4] The acetic anhydride serves both as a dehydrating agent and a reactant to form an oxazolone (azlactone). This intermediate is then hydrolyzed and reduced to yield the desired amino acid.

Experimental Workflow: Erlenmeyer-Plöchl Synthesis

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of the target amino acid.

Detailed Protocol:

Step 1: Synthesis of (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid azlactone [3]

-

In a suitable flask, combine 3,4-dimethoxybenzaldehyde (veratraldehyde) (160 g, 0.96 mol), hippuric acid (192 g, 1.07 mol), and freshly fused sodium acetate (80 g, 0.98 mol).

-

Add acetic anhydride (300 g, 2.9 mol) and heat the mixture with constant agitation.

-

Once the mixture liquefies, transfer the flask to a steam bath and continue heating for 2 hours.

-

Cool the mixture and slowly add alcohol to quench the excess acetic anhydride.

-

Allow the mixture to stand overnight to crystallize the azlactone product.

-

Filter the yellow crystalline product, wash with cold alcohol and then with boiling water.

-

The crude product can be purified by recrystallization from benzene.

Step 2 & 3: Hydrolysis, Reduction, and Deprotection [1]

-

The azlactone intermediate is hydrolyzed and reduced in a one-pot reaction using a Raney alloy in an alkaline solution to yield N-benzoyl-3-(3,4-dimethoxyphenyl)propanoic acid.

-

The resulting N-benzoyl protected amino acid (50 g, 0.152 mol) is refluxed with concentrated hydrobromic acid (200 ml) for 10 hours.[5]

-

After cooling, the liberated benzoic acid is removed by extraction with diethyl ether.

-

The aqueous phase is evaporated to dryness under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to 5-6 with a 22% ammonia solution to precipitate the amino acid.

-

The precipitate is filtered, washed with water, and dried to yield 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Note: This reference describes the synthesis of L-DOPA, but the deprotection of the dimethoxy analog follows the same principle. The final product is 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[6][7]

Mechanism Rationale: The reaction begins with the formation of an imine from 3,4-dimethoxybenzaldehyde and ammonia.[8] Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[7] Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, and protonation of the amino group gives the final amino acid product.[7]

Experimental Workflow: Strecker Synthesis

Caption: General workflow for the Strecker synthesis of the target amino acid.

Detailed Protocol (General procedure for Strecker Synthesis):

-

Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of ammonium chloride followed by an aqueous solution of potassium cyanide. The use of ammonium chloride and potassium cyanide is a safer alternative to working with ammonia and hydrogen cyanide gas.[7]

-

Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by thin-layer chromatography.

-

After the reaction is complete, extract the α-aminonitrile with an organic solvent.

-

Concentrate the organic extract and subject the crude α-aminonitrile to acidic hydrolysis by refluxing with a strong acid like hydrochloric acid.[7]

-

After hydrolysis, neutralize the reaction mixture to precipitate the racemic amino acid.

-

Filter, wash, and dry the product.

Asymmetric Strecker Synthesis: To achieve an enantiomerically enriched product, a chiral auxiliary can be employed. For instance, using a chiral amine like (R)-phenylglycine amide can lead to a diastereoselective Strecker reaction.[9] The resulting diastereomeric α-aminonitriles can then be separated, followed by hydrolysis and removal of the chiral auxiliary.

Enzymatic Synthesis

Biocatalytic methods offer a highly efficient and stereoselective route to the L-enantiomer of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Mechanism Rationale: This method utilizes an engineered aspartate aminotransferase to catalyze the reductive amination of 3,4-dimethoxyphenylpyruvate. The enzyme facilitates the stereospecific transfer of an amino group from an amino donor (like L-aspartic acid) to the keto acid substrate, resulting in the formation of the L-amino acid with high enantiomeric excess.[2]

Experimental Workflow: Enzymatic Synthesis

Caption: Simplified workflow for the enzymatic synthesis of the target L-amino acid.

Detailed Protocol (Based on a chemoenzymatic approach): [2]

-

Preparation of the Substrate: 3,4-Dimethoxyphenylpyruvate can be synthesized from the corresponding azlactone (prepared via the Erlenmeyer-Plöchl method) by alkaline hydrolysis.[2]

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., pH 8) and add the 3,4-dimethoxyphenylpyruvate substrate.

-

Add the engineered aspartate aminotransferase and an amino donor like L-aspartic acid.

-

The reaction is typically carried out at a controlled temperature (e.g., 37°C).[2]

-

To achieve high conversion, the substrate can be added in a fed-batch manner.[2]

-

-

Work-up and Purification:

-

After the reaction, the enzyme is typically removed by denaturation (e.g., heat or pH change) and centrifugation.

-

The product can be purified from the supernatant using techniques like ion-exchange chromatography.

-

Purification and Characterization

The final product, regardless of the synthetic route, requires purification and characterization to ensure its identity and purity.

-

Purification: Recrystallization is a common method for purifying the final amino acid. The choice of solvent will depend on the solubility of the product and impurities.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (amino, carboxylic acid, aromatic ring).

-

Elemental Analysis: To confirm the elemental composition.

-

Chiral HPLC: For enantiomerically enriched products, this technique is crucial to determine the enantiomeric excess (ee%).

-

Conclusion

The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can be accomplished through various methods, each with its distinct advantages and disadvantages. The Erlenmeyer-Plöchl and Strecker syntheses are robust classical methods that provide the racemic product, which is suitable for applications where stereochemistry is not critical or when subsequent resolution is planned. For applications requiring the pure L-enantiomer, enzymatic synthesis stands out as a superior method due to its high stereoselectivity and mild reaction conditions, aligning with the principles of green chemistry. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and stereochemical purity.

References

- 1. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [cijournal.ru]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 5. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. news-medical.net [news-medical.net]

- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxy-L-phenylalanine, is a derivative of the aromatic amino acid L-phenylalanine.[1] Its structure is closely related to L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial precursor to the neurotransmitter dopamine and a primary treatment for Parkinson's disease.[2][3] The substitution of the hydroxyl groups in L-DOPA with methoxy groups in 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid alters its physicochemical properties, which in turn influences its biological activity, solubility, and formulation characteristics.[1] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry and neuropharmacology.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, offering field-proven insights and detailed experimental protocols for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [6][7] |

| Molecular Weight | 225.24 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [4][9] |

| Melting Point | 254-257 °C | [4][10] |

| Decomposition Temperature | Amino acids generally decompose before melting or boiling. The thermal decomposition for similar aromatic amino acids like phenylalanine and tyrosine occurs between 160-340°C.[11] | N/A |

| Predicted pKa | 2.23 ± 0.20 | [10] |

| Predicted LogP | 0.6582 | [6] |

Ionization and Acidity (pKa)

The pKa values of an amino acid are critical for understanding its charge state at different pH values, which profoundly impacts its solubility, binding to biological targets, and pharmacokinetic properties. 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, like other amino acids, is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values can be experimentally determined using potentiometric titration. This method involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution: Prepare a 0.1 M solution of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in deionized water.

-

Titration with Acid: Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker. Place a calibrated pH electrode in the solution and begin titrating with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition until the pH drops to approximately 1.5.

-

Titration with Base: In a separate experiment, pipette the same volume of the amino acid solution into a beaker. Titrate with a standardized 0.1 M NaOH solution in small increments, recording the pH after each addition until the pH reaches approximately 12.5.

-

Data Analysis: Plot the pH values against the volume of HCl and NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both polar (amino and carboxyl) and non-polar (dimethoxyphenylpropyl) groups in 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid suggests a complex solubility profile.

It is reported to be slightly soluble in water, aqueous acids, and aqueous bases.[10] The methoxy groups, compared to the hydroxyl groups in L-DOPA, are expected to increase its lipophilicity, potentially leading to better solubility in organic solvents and improved ability to cross the blood-brain barrier.[14]

| Solvent | Qualitative Solubility |

| Water | Slightly Soluble[10] |

| Aqueous Acid | Slightly Soluble[10] |

| Aqueous Base | Slightly Soluble[10] |

Experimental Protocol: Gravimetric Determination of Solubility

A straightforward and reliable method for determining solubility is the gravimetric method, which involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a drying oven at a temperature below the compound's decomposition point.

-

Mass Determination: Weigh the container with the dried residue. The mass of the solute can be determined by subtracting the initial weight of the container.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid are not widely published, predicted spectra and data from analogous compounds can provide valuable insights.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the protons of the amino acid backbone (α-hydrogen and β-hydrogens). The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The two methoxy groups should give rise to two singlets around 3.8 ppm. The α-hydrogen and β-hydrogens will appear further upfield, with their chemical shifts and multiplicities depending on the solvent and pH.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will resonate in the region of 110-150 ppm, with the carbons attached to the methoxy groups appearing at the lower end of this range. The α-carbon and β-carbon will be found further upfield, typically in the 40-60 ppm range. The methoxy carbons will appear around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is expected to exhibit characteristic absorption bands for the amino group, the carboxylic acid group, and the substituted benzene ring.

Expected Characteristic Peaks:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): A medium to weak band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-H bend (amino group): A medium band around 1590-1650 cm⁻¹.

-

C-O stretch (carboxylic acid and ether): Strong bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

-

Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring in 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is the primary chromophore. Phenylalanine typically shows absorption maxima around 198 nm and 258 nm.[15] The presence of the two methoxy groups on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenylalanine. For comparison, L-DOPA has absorption maxima at approximately 220.5 nm and 280 nm in 0.001 N HCl.[13]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Understanding these properties is fundamental for researchers and professionals in drug development, as they directly impact the compound's behavior in biological systems and its potential for formulation into effective therapeutic agents. The provided experimental protocols offer a practical framework for the in-house characterization of this and similar molecules, ensuring scientific rigor and reproducibility in research and development endeavors. Further experimental investigation is warranted to confirm the predicted values and to build a more complete and robust physicochemical profile of this promising compound.

References

- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1401.1572] From building blocks of proteins to drugs: A quantum chemical study on structure-property relationships of phenylalanine, tyrosine and dopa [arxiv.org]

- 3. L-DOPA: Structure, Solubility & Synthesis | Study.com [study.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. 3,4-Dimethoxy-L-phenylalanine, 97% | Fisher Scientific [fishersci.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 3,4-Dimethoxy-L-phenylalanine CAS#: 32161-30-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. instanano.com [instanano.com]

Biological activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

This technical guide provides a comprehensive examination of the biological activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a significant methylated analog of Levodopa (L-DOPA). Synthesizing foundational biochemical principles with applied experimental methodologies, this document is intended for researchers, scientists, and drug development professionals. We will explore the compound's core mechanism of action within the dopaminergic system, its neuroprotective potential, and its applications as a molecular scaffold in medicinal chemistry. This guide details robust, field-proven protocols for synthesis, in vitro neuroprotection assays, receptor binding studies, and antioxidant capacity evaluation, providing a self-validating framework for future research and development.

Introduction and Physicochemical Profile

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxyphenylalanine (DMPA), is an aromatic amino acid structurally analogous to L-DOPA, the gold-standard precursor for dopamine replacement therapy in Parkinson's disease.[1] The primary structural difference is the methylation of the two hydroxyl groups on the phenyl ring. This modification fundamentally alters the molecule's polarity, solubility, and metabolic stability, making it a compound of significant interest for neuropharmacology.[2] It is hypothesized that these methoxy groups may protect the catechol nucleus from rapid peripheral metabolism by Catechol-O-methyltransferase (COMT), potentially offering a more stable delivery of a dopaminergic precursor to the central nervous system.[3] Furthermore, its unique structure serves as a valuable building block in the synthesis of novel peptides and pharmaceutical agents.[4]

Table 1: Physicochemical Properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][5] |

| Molecular Weight | 225.24 g/mol | [1][5] |

| CAS Number | 32161-30-1 (L-isomer) | [5] |

| InChIKey | VWTFNYVAFGYEKI-QMMMGPOBSA-N (L-isomer) | [1] |

| Topological Polar Surface Area | 81.8 Ų | [6] |

| Complexity | 234 | [6] |

Core Biological Activity & Mechanism of Action

The principal biological activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is intrinsically linked to its structural similarity to L-DOPA. Its mechanism is presumed to operate primarily through the central dopaminergic system, with potential neuroprotective effects stemming from antioxidant activity.

Modulation of the Dopaminergic System

As a close analog, the compound is investigated for its ability to function as a prodrug or modulator of the dopamine pathway. The central hypothesis is that after crossing the blood-brain barrier, it may be demethylated to form L-DOPA, which is then converted to dopamine by DOPA decarboxylase within dopaminergic neurons. This potential metabolic pathway would effectively increase synaptic dopamine concentrations, alleviating the motor symptoms associated with Parkinson's disease.

Derivatives like L-DOPA methyl ester have demonstrated equivalent efficacy to L-DOPA in animal models, successfully reversing reserpine-induced akinesia and producing comparable changes in striatal dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This suggests that modifications to the carboxyl or hydroxyl groups of L-DOPA can yield compounds with retained or even enhanced pharmacological profiles.

Neuroprotective and Antioxidant Potential

Oxidative stress is a key pathological factor in the progression of neurodegenerative diseases like Parkinson's.[7] The degeneration of dopaminergic neurons is exacerbated by reactive oxygen species (ROS). Compounds that can mitigate oxidative stress are therefore of high therapeutic interest. Dimethoxy-substituted phenylalanine derivatives are being investigated for their antioxidant and neuroprotective properties.[4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the radical-scavenging ability of a compound, providing a quantitative measure of its antioxidant potential.[8][9]

Key Experimental Protocols

The following protocols represent a validated framework for assessing the biological activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of the test compound to protect neuronal cells from a neurotoxin-induced insult, a common model for neurodegeneration.[10][11]

Causality: The human neuroblastoma SH-SY5Y cell line is used because it expresses dopaminergic markers and is susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H₂O₂, which mimic the oxidative stress observed in Parkinson's disease. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria, which is a reliable indicator of cell viability. A reduction in MTT conversion reflects cytotoxicity.[11]

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[11]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Incubate for 2-24 hours.[10]

-

Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂) to all wells except the control group. Incubate for an additional 24 hours.[10]

-

MTT Assay: Remove the medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Dopamine Receptor Binding Assay

This assay determines the affinity of the test compound for dopamine receptors (e.g., D2, D3), which is crucial for characterizing its pharmacological profile.[14][15]

Causality: Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[16] The protocol uses a radiolabeled ligand (e.g., [³H]Spiperone) with a known high affinity for the target receptor. A test compound's ability to displace this radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[14] Rapid filtration is used to separate bound from unbound radioligand before the bound radioactivity can dissociate.[15]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells engineered to express a specific dopamine receptor subtype (e.g., CHO-K1 cells expressing human D3).[15]

-

Assay Setup: In a 96-well plate, combine the cell membranes (1-10 µ g/well ), a fixed concentration of a suitable radioligand (e.g., 0.55 nM [³H]7-OH-DPAT), and serial dilutions of the unlabeled test compound (DMPA).[15] Perform all dilutions in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]

-

Incubation: Incubate the plate for 30-60 minutes at room temperature or 27°C to allow the binding reaction to reach equilibrium.[15]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Unifilter-96 GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all non-specifically bound radioactivity.[15]

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail (e.g., MicroScint™-O), and quantify the radioactivity using a liquid scintillation counter.[15]

-

Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method to measure the in vitro antioxidant capacity of the test compound.[8]

Causality: The DPPH molecule is a stable free radical that has a deep purple color with a characteristic absorbance maximum around 517 nm.[9][17] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[9][18]

-

Sample Preparation: Prepare a stock solution of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in a suitable solvent and create a series of dilutions. Prepare a positive control (e.g., Ascorbic acid) in the same manner.[9]

-

Reaction: In a 96-well plate, add 100 µL of the test compound dilution to 100 µL of the DPPH working solution.[17] Include a blank (solvent only) and a control (solvent plus DPPH solution).

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Summary: In Vivo Pharmacological Effects

While direct quantitative data for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is limited in publicly available literature, the effects of its close analog, L-DOPA methyl ester, provide a valuable benchmark for expected in vivo activity in preclinical models of Parkinson's disease.

Table 2: Comparative Effects of L-DOPA vs. L-DOPA Methyl Ester on Striatal and Mesolimbic Catecholamine Metabolites

| Treatment Group | Striatal Dopamine | Striatal HVA | Striatal DOPAC | Mesolimbic Dopamine | Mesolimbic HVA | Mesolimbic DOPAC |

| Control | 100% | 100% | 100% | 100% | 100% | 100% |

| L-DOPA | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester |

| L-DOPA Methyl Ester | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA |

Data synthesized from findings reported by Cooper et al. (1984), which states that administration of L-DOPA or its methyl ester produced "equivalent changes" in the levels of these metabolites.[2]

Applications in Drug Discovery and Future Directions

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid represents a promising scaffold for neurotherapeutic drug discovery. Its primary value lies in several key areas:

-

Prodrug Development for Parkinson's Disease: The methylated structure may offer improved pharmacokinetic properties, such as increased stability against peripheral degradation and enhanced blood-brain barrier permeability, compared to L-DOPA. Future research should focus on quantifying its conversion to L-DOPA in the CNS and assessing its long-term efficacy and side-effect profile in animal models.[2]

-

Scaffold for Novel Therapeutics: The core structure can be further modified to develop novel compounds targeting various aspects of neurodegeneration. For instance, conjugation with antioxidant moieties could create dual-action drugs that both replenish dopamine and combat oxidative stress.[7]

-

Tool Compound for Neuroscience: As a research tool, this compound and its enantiomers are valuable for probing the stereospecific interactions and metabolic pathways related to L-DOPA and dopamine synthesis.[4]

Conclusion

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a strategically important molecule with significant potential in the field of neuropharmacology. Its biological activity is centered on its role as a methylated analog of L-DOPA, suggesting a primary mechanism of action involving the modulation of the central dopaminergic system. The established protocols for evaluating its neuroprotective, receptor-binding, and antioxidant properties provide a robust framework for its continued investigation. The insights gained from studying this compound and its derivatives will undoubtedly contribute to the development of next-generation therapies for Parkinson's disease and other neurodegenerative disorders.

References

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. [Link]

-

Cooper, D. R., Marcou, M., & Boyce, S. (1984). L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease. Clinical Neuropharmacology. [Link]

-

Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. [Link]

-

Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ProQuest. [Link]

-

Anonymous. (2020). IN VITRO ANALYSIS OF ANTIOXIDANT ACTIVITY IN POLYHERBAL PLANT EXTRACT. YMER. [Link]

- Paio, A., & Teijelo, C. (Year not available). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

Colamartino, M., Santoro, M., et al. (2010). N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free Radical Biology and Medicine. [Link]

-

Poornashree, N. K., et al. (2024). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

- Barabanov, M. A., et al. (2023). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

Toll, L. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]

-

Dalberto, B. B., et al. (2020). Cell viability evaluation of SH-SY5Y using the MTT assay. ResearchGate. [Link]

-

Schirinzi, T., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology. [Link]

-

Reddy, P., et al. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. CNS & Neurological Disorders - Drug Targets. [Link]

-

Lee, E. S., et al. (2014). Effects of acute and sub-chronic L-dopa therapy on striatal L-dopa methylation and dopamine oxidation in an MPTP mouse model of Parkinsons disease. Life Sciences. [Link]

-

Weihmuller, F. B., O'Dell, S. J., & Marshall, J. F. (1993). L-dopa pretreatment potentiates striatal dopamine overflow and produces dopamine terminal injury after a single methamphetamine injection. Brain Research. [Link]

-

Guttman, M., et al. (2001). Influence of l-dopa and pramipexole on striatal dopamine transporter in early PD. Neurology. [Link]

-

National Center for Biotechnology Information. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]

-

National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, DL-. PubChem. [Link]

-

National Center for Biotechnology Information. 3,4-Dimethoxy-D-phenylalanine. PubChem. [Link]

Sources

- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of acute and sub-chronic L-dopa therapy on striatal L-dopa methylation and dopamine oxidation in an MPTP mouse model of Parkinsons disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]

- 5. 3,4-Dimethoxy-L-phenylalanine, 97% | Fisher Scientific [fishersci.ca]

- 6. 3,4-Dimethoxy-D-phenylalanine | C11H15NO4 | CID 12248064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 13. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. ymerdigital.com [ymerdigital.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive exploration of the hypothesized mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a molecule with structural similarities to known neuromodulatory agents. We will delve into a logical, experimentally-driven approach to characterizing its molecular targets and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic compounds.

Introduction and Structural Rationale

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a substituted derivative of the amino acid phenylalanine. The key structural feature is the 3,4-dimethoxyphenyl group, which is also present in several endogenous and synthetic neuroactive compounds. This structural motif suggests a potential interaction with monoaminergic systems in the central nervous system. For instance, the well-characterized compound 3,4-dihydroxy-L-phenylalanine (L-DOPA), a precursor to dopamine, shares a similar phenylpropanoic acid backbone. The presence of the methoxy groups in place of hydroxyl groups in 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid implies that it is unlikely to be a direct precursor for catecholamine synthesis. However, this modification could confer affinity for various receptors or enzymes within the same pathways.

This guide will outline a systematic approach to elucidate the mechanism of action of this compound, starting from broad screening to pinpoint its molecular target, followed by detailed characterization of its functional activity and downstream signaling.

Hypothesized Molecular Targets and Initial Screening

Given the structural resemblance to biogenic amines, the primary hypothesis is that 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid interacts with components of the dopaminergic, serotonergic, or adrenergic systems. The initial step in characterizing its mechanism of action is to perform a broad-based screening to identify its primary molecular target(s).

Receptor Binding Assays

A comprehensive receptor binding screen is the first line of investigation to identify potential molecular targets. This is typically performed using a panel of recombinant human receptors expressed in a stable cell line.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the receptor of interest (e.g., dopamine D2 receptor) to a density of 80-90% confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the receptor of interest (e.g., [³H]-spiperone for the D2 receptor).

-

Add increasing concentrations of the unlabeled test compound (2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Expected Outcome and Interpretation:

A low Ki value for a particular receptor would indicate high binding affinity and suggest that this receptor is a potential primary target of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Table 1: Hypothetical Binding Affinity Data for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

| Target Receptor | Radioligand | Ki (nM) |

| Dopamine D1 | [³H]-SCH23390 | > 10,000 |

| Dopamine D2 | [³H]-Spiperone | 50 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 1,200 |

| Adrenergic α1 | [³H]-Prazosin | 850 |

| Adrenergic α2 | [³H]-Rauwolscine | > 10,000 |

This is example data and should be experimentally determined.

Based on the hypothetical data in Table 1, the dopamine D2 receptor shows the highest affinity for the compound and would be prioritized for further investigation.

Functional Characterization of Target Interaction

Once a primary target is identified, the next step is to determine the functional consequence of the compound binding to this target. Is it an agonist, an antagonist, or an allosteric modulator?

G-Protein Coupled Receptor (GPCR) Activation Assays

Since the dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

-

Cell Culture and Treatment:

-

Culture a cell line expressing the dopamine D2 receptor (e.g., CHO-K1 cells) in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for 15-30 minutes to prevent the degradation of cAMP.

-

Treat the cells with a known D2 receptor agonist (e.g., quinpirole) to stimulate the receptor and inhibit adenylyl cyclase.

-

Co-treat the cells with the agonist and increasing concentrations of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid to assess its antagonistic activity. To test for agonistic activity, treat the cells with the test compound alone.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

For antagonist activity, plot the cAMP levels as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

For agonist activity, plot the cAMP levels as a function of the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Expected Outcome and Interpretation:

If 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an antagonist, it will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner. If it is an agonist, it will mimic the effect of the known agonist and decrease cAMP levels.

Elucidation of Downstream Signaling Pathways

Beyond the immediate effect on the target receptor, it is crucial to understand the downstream signaling cascades that are modulated by the compound. For a Gi/o-coupled receptor like the D2 receptor, this involves pathways beyond cAMP modulation, such as the mitogen-activated protein kinase (MAPK) pathway.

Western Blotting for Phosphorylated Signaling Proteins

Activation of the D2 receptor can lead to the phosphorylation and activation of downstream kinases such as ERK1/2 (extracellular signal-regulated kinase).

Experimental Protocol: Western Blotting for p-ERK

-

Cell Culture and Treatment:

-

Plate cells expressing the D2 receptor and grow them to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal levels of phosphorylated ERK (p-ERK).

-

Treat the cells with the test compound for various time points (e.g., 5, 10, 15, 30 minutes).

-

Include positive and negative controls (e.g., a known D2 agonist and vehicle control).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK levels as a ratio to total ERK levels.

-

Compare the p-ERK levels in the treated samples to the vehicle control.

-

Expected Outcome and Interpretation:

An increase in the p-ERK/total ERK ratio upon treatment with 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid would indicate that the compound activates the MAPK signaling pathway downstream of the D2 receptor.

Diagram 1: Hypothesized Signaling Pathway

Spectroscopic Characterization of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Technical Guide

Introduction

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of the essential amino acid phenylalanine, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to L-DOPA, a cornerstone in the treatment of Parkinson's disease, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and characterization of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. As a Senior Application Scientist, the insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, offering researchers a reliable reference for the interpretation of experimental data.

Molecular Structure and Key Features

The structure of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid comprises a propanoic acid backbone, an amino group at the alpha-position, and a 3,4-dimethoxyphenyl substituent on the beta-carbon. This arrangement gives rise to distinct spectroscopic signatures that can be precisely assigned.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and amino acid backbone protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acids due to its ability to solubilize the compound and resolve exchangeable protons (e.g., -NH₂ and -COOH).

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | d | 1H | H-5' | Aromatic proton ortho to the CH₂ group. |

| ~6.75 | d | 1H | H-2' | Aromatic proton ortho to a methoxy group. |

| ~6.70 | dd | 1H | H-6' | Aromatic proton between the other two aromatic signals. |

| ~3.75 | s | 3H | OCH₃ (C-3') | Singlet for the methoxy group protons. |

| ~3.70 | s | 3H | OCH₃ (C-4') | Singlet for the second methoxy group protons. |

| ~3.60 | dd | 1H | H-2 (α-H) | Doublet of doublets due to coupling with the two diastereotopic β-protons. |

| ~3.00 | dd | 1H | H-3a (β-H) | One of the diastereotopic methylene protons, coupled to H-2 and H-3b. |

| ~2.80 | dd | 1H | H-3b (β-H) | The other diastereotopic methylene proton, coupled to H-2 and H-3a. |

| Variable | br s | 2H | -NH₂ | Broad singlet, chemical shift is concentration and temperature dependent. |

| Variable | br s | 1H | -COOH | Broad singlet, chemical shift is concentration and temperature dependent. |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic and methylene proton signals. The diastereotopic nature of the β-protons arises from the chiral center at C-2, making them magnetically non-equivalent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted spectrum for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid will show eleven distinct signals.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | C-1 (COOH) | Carboxylic acid carbon, typically downfield. |

| ~148 | C-4' | Aromatic carbon attached to a methoxy group. |

| ~147 | C-3' | Aromatic carbon attached to a methoxy group. |

| ~129 | C-1' | Quaternary aromatic carbon attached to the propanoic acid chain. |

| ~121 | C-6' | Aromatic CH carbon. |

| ~112 | C-2' | Aromatic CH carbon. |

| ~111 | C-5' | Aromatic CH carbon. |

| ~56 | C-2 (α-C) | Carbon bearing the amino and carboxyl groups. |

| ~55.5 | OCH₃ (C-3') | Methoxy carbon. |

| ~55.0 | OCH₃ (C-4') | Methoxy carbon. |

| ~37 | C-3 (β-C) | Methylene carbon attached to the aromatic ring. |

Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid will be characterized by absorption bands corresponding to the O-H and N-H stretching of the amino acid moiety, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring and methoxy groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| 3200-3000 | Medium | N-H stretch (primary amine) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260, ~1030 | Strong | C-O stretch (aryl ethers - methoxy groups) |

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

Visualization of the Experimental Workflow:

Caption: Workflow for FT-IR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C₁₁H₁₅NO₄

-

Molecular Weight: 225.24 g/mol

-

Expected [M+H]⁺: m/z 226.10

Predicted Fragmentation Pathway:

The primary fragmentation pathway for the protonated molecule is expected to involve the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of the amino group and a proton as ammonia (NH₃, 17 Da) followed by the loss of CO (28 Da).

Caption: Predicted ESI-MS fragmentation pathway.

Authoritative Grounding: The fragmentation patterns of amino acids are well-documented in the scientific literature. The loss of formic acid from the protonated molecular ion is a characteristic fragmentation for amino acids under ESI conditions.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive comparison with closely related, well-characterized molecules. This comprehensive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid provides a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Adherence to the outlined experimental considerations will ensure the acquisition of high-quality, reliable data for the unambiguous structural elucidation and purity assessment of this important compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 3,4-Dimethoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][2][3][4]

-

ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from a relevant ProQuest database.[5]

Sources

- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

CAS number and chemical identifiers for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

This guide provides a comprehensive technical overview of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a pivotal molecule in pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and significant applications of this compound.

Core Chemical Identity and Molecular Structure

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-Dimethoxy-DL-phenylalanine, is a non-proteinogenic α-amino acid. It is a derivative of phenylalanine, featuring two methoxy groups on the phenyl ring at the 3 and 4 positions. This substitution is critical to its utility as a stable precursor in various synthetic pathways, particularly in the creation of complex therapeutic agents. The racemic mixture is the most commonly available form, though the individual D- and L-enantiomers are also utilized for stereospecific applications.

Chemical Identifiers

A clear identification of this compound is paramount for any research or developmental work. The following table summarizes its key identifiers.

| Identifier Type | Value | Source |

| CAS Number | 55-59-4 (for DL-racemic mixture) | ChemIDplus; DTP/NCI; EPA DSSTox; FDA Global Substance Registration System (GSRS)[1] |

| 33605-56-0 (for D-enantiomer) | ||

| 32161-30-1 (for L-enantiomer) | PubChem[2] | |

| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |

| InChI Key | VWTFNYVAFGYEKI-UHFFFAOYSA-N (for DL-racemic mixture) | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | PubChem[1] |

| Synonyms | 3,4-Dimethoxy-DL-phenylalanine, DL-3,4-Dimethoxyphenylalanine, Tyrosine,3-methoxy-O-methyl- | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

| Property | Value | Source |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| Appearance | White to pale cream powder | Thermo Fisher Scientific[3] |

| Melting Point | 254-257 °C | |

| XLogP3 | -1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 225.10010796 Da | PubChem[1] |

| Complexity | 234 | PubChem[1] |

Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can be achieved through several established organic synthesis routes. The Strecker synthesis and the Erlenmeyer-Plöchl synthesis are two of the most common and versatile methods for the preparation of α-amino acids.[4][5]

Strecker Synthesis: A Step-by-Step Protocol

The Strecker synthesis provides a straightforward method for the preparation of α-amino acids from aldehydes.[4][6] The following protocol outlines the synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid starting from 3,4-dimethoxybenzaldehyde.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

To this solution, add ammonium chloride (NH₄Cl, 1.1 equivalents) followed by sodium cyanide (NaCN, 1.1 equivalents). The ammonium chloride serves as a source of ammonia and a mild acid.[6]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.[4]

Step 2: Hydrolysis of the α-Aminonitrile

-

Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to acidic hydrolysis.

-

Carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture.

-

Heat the mixture under reflux. The nitrile group is hydrolyzed to a carboxylic acid, yielding the desired 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid as its hydrochloride salt.[4]

-

After cooling, the product can be isolated by crystallization. The pH is adjusted to the isoelectric point to precipitate the free amino acid, which is then collected by filtration, washed with cold water, and dried.

The causality behind these steps lies in the fundamental reactivity of the carbonyl group and the nitrile functional group. The initial imine formation is a classic reaction of aldehydes and ketones with amines. The subsequent nucleophilic attack by the cyanide ion is a key carbon-carbon bond-forming step. Finally, the harsh acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid.

Synthesis Workflow Diagram

Caption: Strecker synthesis workflow for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Applications in Research and Drug Development

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid serves as a valuable building block in the synthesis of various biologically active molecules. Its dimethoxy-substituted phenyl ring provides a scaffold that can be found in numerous natural products and synthetic drugs.

Precursor to Isoquinoline Alkaloids

This amino acid is a key precursor in the synthesis of isoquinoline alkaloids, a large and diverse group of naturally occurring compounds with a wide range of pharmacological activities.[7] Many isoquinoline alkaloids exhibit significant biological effects, including antitumor, antibacterial, and neuroprotective properties. The core structure of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid provides the necessary carbon framework and nitrogen atom for the construction of the isoquinoline ring system. For instance, compounds like papaverine, a vasodilator, and berberine, with its antimicrobial and anti-inflammatory properties, belong to this class. The ability to synthetically access these complex molecules relies on the availability of versatile precursors like 3,4-dimethoxy-DL-phenylalanine.

Role in Neuroscience and as a Dopamine Precursor Analogue

In the field of neuroscience, derivatives of phenylalanine are of great interest due to their structural relationship to key neurotransmitters like dopamine.[8] While L-DOPA (L-3,4-dihydroxyphenylalanine) is the direct precursor to dopamine, its methylated analogue, 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a valuable tool compound for studying the dopamine system. The methoxy groups can alter the compound's ability to cross the blood-brain barrier and its metabolic stability, making it a useful probe in neuropharmacological research.[8] Studies have investigated dimethoxy-substituted phenylalanine derivatives for their potential cognitive-enhancing and neuroprotective properties.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The following information is a summary of the known hazards and recommended handling procedures.

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing dust. |

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical identity, coupled with versatile synthesis routes, makes it an important building block for a range of complex molecules. Its applications as a precursor to bioactive isoquinoline alkaloids and as a tool in neuroscience research highlight its continued relevance in the quest for new therapeutic agents. Adherence to proper safety protocols is essential for its handling and use in a research and development setting.

References

-

Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). StudySmarter US. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, DL-. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2023, March 15). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

Zhang, X., et al. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, May 27). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia. Retrieved from [Link]

-

Cushnie, T. P., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]

The Genesis of a Precursor: An In-depth Technical Guide to 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

This guide provides a comprehensive technical overview of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a pivotal molecule in the history of neuropharmacology. While primarily recognized as a crucial intermediate in the synthesis of Levodopa (L-DOPA), the cornerstone treatment for Parkinson's disease, this compound possesses a rich history and chemical character of its own. This document will delve into its discovery, chronicle the evolution of its synthesis, detail its physicochemical properties, and explore its known biological significance.

Section 1: Historical Context and Discovery

The story of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is intrinsically interwoven with the quest to synthesize L-DOPA. The journey began in the early 20th century, shortly after the racemic mixture of D,L-DOPA was first synthesized by Casimir Funk in 1911. The subsequent isolation of the naturally occurring L-isomer from broad beans (Vicia faba) in 1913 by Marcus Guggenheim laid the groundwork for understanding its biological importance.